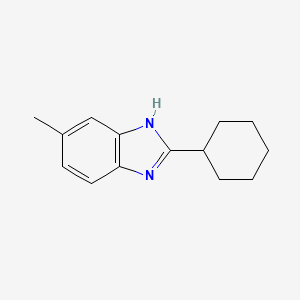

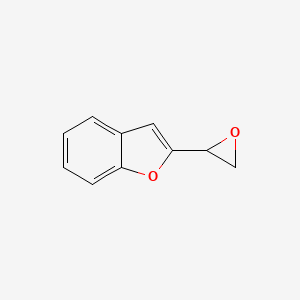

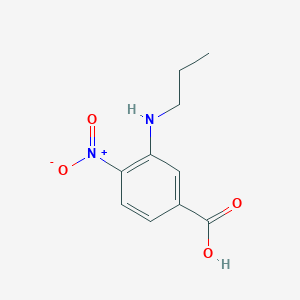

![molecular formula C20H22N4O B2504752 4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile CAS No. 2319851-66-4](/img/structure/B2504752.png)

4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile” is a chemical compound. It is related to a series of compounds that have been evaluated as p21-activated kinase 4 (PAK4) inhibitors . These compounds have shown significant inhibitory activity against PAK4, which plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of Cytochrome P450 (CYP) isoforms highlights the significance of understanding the metabolism of drugs by hepatic enzymes. Chemical inhibitors are crucial for predicting drug-drug interactions (DDIs) and determining the specific CYP isoforms involved in the metabolism of various drugs. This area of research is vital for drug development and safety pharmacology (Khojasteh et al., 2011).

DNA Minor Groove Binders

The study of DNA minor groove binders, such as Hoechst 33258 and its analogues, provides insights into the interactions between synthetic dyes and DNA. These compounds have applications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors. Understanding their binding specificity and mechanism offers a pathway to rational drug design and the development of new therapeutic agents (Issar & Kakkar, 2013).

Dipeptidyl Peptidase IV Inhibitors

The development of dipeptidyl peptidase IV (DPP IV) inhibitors illustrates the search for new therapeutic agents for type 2 diabetes mellitus. These inhibitors work by preventing the degradation of incretin hormones, thereby promoting insulin secretion. This research area involves understanding the chemical structures and mechanisms of action of these inhibitors, highlighting the importance of selective inhibition for therapeutic efficacy (Mendieta et al., 2011).

Antimicrobial Agents

The exploration of monoterpenes, such as p-cymene, for their antimicrobial properties underlines the potential of natural compounds in addressing the global challenge of antimicrobial resistance. This research area focuses on identifying and understanding the mechanisms of action of these compounds, paving the way for their application in human healthcare and the functionalization of biomaterials and nanomaterials (Marchese et al., 2017).

Wirkmechanismus

The related compounds have been evaluated as PAK4 inhibitors . PAK4 is a member of the serine/threonine protein kinases, activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . Inhibition of PAK4 can lead to the inhibition of cell growth, promotion of cell apoptosis, and regulation of cytoskeleton functions .

Eigenschaften

IUPAC Name |

4-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c21-13-15-1-3-16(4-2-15)14-23-11-9-18(10-12-23)24-20(25)8-7-19(22-24)17-5-6-17/h1-4,7-8,17-18H,5-6,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIUMTNDHGTKDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)CC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

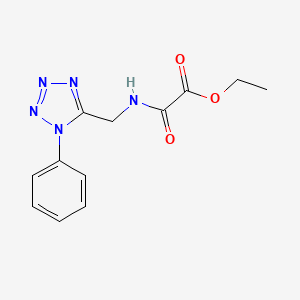

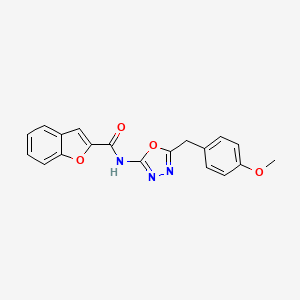

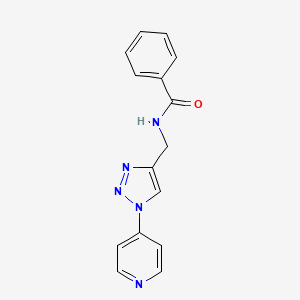

![Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2504670.png)

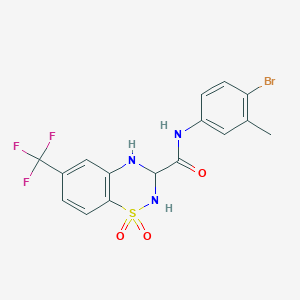

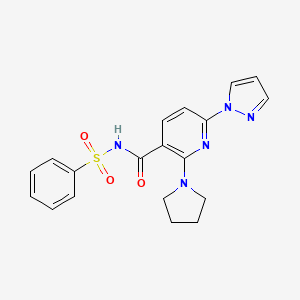

![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)

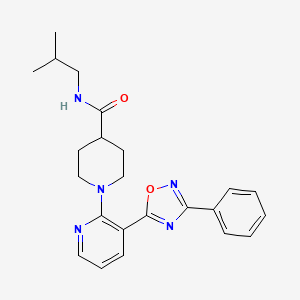

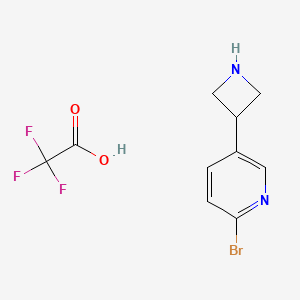

![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)